Mechanistic Profiling of Carpropamid: Scytalone Dehydratase Inhibition in Pyricularia oryzae
Mechanistic Profiling of Carpropamid: Scytalone Dehydratase Inhibition in Pyricularia oryzae
[1][2]
Executive Summary
Carpropamid is a highly specific, non-fungicidal "anti-penetrant" belonging to the Melanin Biosynthesis Inhibitor-Dehydratase (MBI-D) class. Unlike cytotoxic fungicides that disrupt general cellular respiration or division, carpropamid targets the biomechanical machinery of Pyricularia oryzae (syn. Magnaporthe oryzae). Its primary mechanism of action is the tight-binding inhibition of scytalone dehydratase (SD) , a pivotal enzyme in the dihydroxynaphthalene (DHN) melanin biosynthetic pathway. By blocking this pathway, carpropamid prevents the formation of the melanized layer within the fungal appressorium, thereby disabling the generation of the hydrostatic turgor pressure (approx. 8.0 MPa) required to mechanically breach the rice leaf cuticle.[1]
Molecular Mechanism of Action
Target Enzyme: Scytalone Dehydratase (SD)
The molecular target of carpropamid is scytalone dehydratase (EC 4.2.1.94).[2] In the DHN-melanin pathway, SD catalyzes two critical dehydration steps:
-
Scytalone
1,3,8-Trihydroxynaphthalene (1,3,8-THN) -
Vermelone
1,8-Dihydroxynaphthalene (1,8-DHN)
Inhibition of SD leads to the accumulation of scytalone and vermelone, neither of which can polymerize into the functional melanin layer required for appressorial integrity.
Binding Kinetics and Stereoselectivity
Carpropamid exhibits distinct stereochemical efficacy. The technical compound contains two chiral centers in the cyclopropane ring and one in the phenethyl group.
-
Active Isomer: The (1S, 3R, 1'R) isomer (often designated as KTU-3616B in development) acts as a tight-binding inhibitor with a
value in the picomolar range (~140 pM), roughly times lower than the for the natural substrate scytalone. -
Binding Mode: X-ray crystallography reveals that carpropamid occupies the hydrophobic active site cavity of SD.
-
Asn-131: Forms a critical hydrogen bond with the chlorine atom on the cyclopropane ring.
-
Val-75 & Aromatic Cluster: The (chlorophenyl)ethyl moiety engages in strong hydrophobic interactions with Val-75 and a cluster of aromatic residues (Tyr-50, Phe-53, Phe-158, Phe-162), effectively "locking" the inhibitor in place.[3][4]
-
Water-Mediated Network: The carboxamide group is stabilized by hydrogen bonds mediated by two structural water molecules connecting to Tyr-30, Tyr-50, His-85, and His-110.[3]
-
Resistance Mechanism
Field resistance to MBI-D fungicides has been linked to a specific point mutation in the SD gene: Val75Met .[1][5] The substitution of Valine with Methionine at position 75 disrupts the hydrophobic pocket required for the tight binding of the carpropamid side chain, reducing inhibitory potency by over 200-fold without significantly compromising the enzyme's catalytic efficiency for its natural substrate.
Pathway Analysis & Physiological Impact
The DHN-Melanin Biosynthetic Pathway
The following diagram illustrates the enzymatic cascade and the precise block induced by carpropamid.
Figure 1: The DHN-melanin biosynthetic pathway in P. oryzae. Carpropamid specifically inhibits Scytalone Dehydratase (SD), blocking the conversion of Scytalone and Vermelone, preventing cell wall melanization.
Physiological Consequence: Turgor Failure
The appressorium functions as a hydraulic press.
-
Normal State: The melanin layer acts as a semi-permeable barrier, trapping glycerol (the compatible solute) inside the cell. This generates massive turgor pressure (~8.0 MPa).
-
Inhibited State: Without melanin, the cell wall is permeable to glycerol. Turgor pressure cannot build up. The infection peg lacks the force to penetrate the rice cuticle.
-
Visual Marker: Treated appressoria appear hyaline (colorless/transparent) under a microscope, contrasting with the dark black/brown of normal appressoria.
Experimental Validation Protocols
Protocol A: In Vitro Scytalone Dehydratase Inhibition Assay
Purpose: To quantify the inhibitory potency (
Reagents:
-
Buffer: 50 mM Potassium Phosphate, pH 7.0.
-
Substrate: Scytalone (synthetic or purified from Verticillium dahliae mutant cultures).
-
Enzyme: Purified recombinant P. oryzae SD.
-
Inhibitor: Carpropamid (dissolved in DMSO).
Workflow:
-
Preparation: Dilute carpropamid in DMSO to prepare a log-scale concentration series (e.g., 0.01 nM to 100 nM).
-
Reaction Mix: In a quartz cuvette, combine:
-
980 µL Buffer
-
10 µL Enzyme solution (approx. 50 ng protein)
-
10 µL Inhibitor solution (incubate for 5 mins at 25°C to allow binding).
-
-
Initiation: Add substrate (Scytalone) to a final concentration of 50 µM.
-
Measurement: Monitor the decrease in absorbance at 310 nm (disappearance of scytalone/formation of THN) or increase at 340 nm (if coupled) for 5 minutes using a UV-Vis spectrophotometer.
-
Analysis: Plot initial velocity (
) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate .
Protocol B: Appressorial Penetration & Melanization Assay
Purpose: To validate the phenotypic effect of carpropamid on living fungal cells.
Workflow:
-
Substrate: Use onion epidermal strips or hydrophobic cellophane membranes (mimics rice surface).
-
Inoculation: Place 20 µL droplets of P. oryzae conidial suspension (
spores/mL) onto the substrate. -
Treatment: Add carpropamid (1 µg/mL) to the spore suspension. Include a solvent control (0.1% DMSO).
-
Incubation: Incubate in a humid chamber at 25°C for 24 hours.
-
Microscopy (24h):
-
Melanization: Observe appressoria using bright-field microscopy.
-
Control: Dark/Black appressoria.
-
Treated: Hyaline (transparent) appressoria.
-
-
Penetration: Focus down to the plane of the onion cells.
-
Control: Visible infection hyphae growing inside onion cells.
-
Treated: No infection hyphae visible; appressoria remain on the surface.
-
-
-
Rescue Experiment (Proof of Pathway Specificity):
-
Add 1,8-DHN (1 mM) to the carpropamid-treated droplets.
-
Result: Appressoria should regain melanization and penetration ability, proving the block is upstream of 1,8-DHN polymerization.
-
Quantitative Data Summary
Table 1: Comparative Efficacy of Carpropamid Isomers
Data derived from kinetic analysis of purified SD (Wild Type).
| Isomer Configuration | Code Name | Relative Potency | Status | |
| (1S, 3R, 1'R) | KTU-3616B | 140 | 1.0 (Reference) | Active |
| (1R, 3S, 1'R) | KTU-3616A | > 10,000 | < 0.01 | Inactive |
| (1S, 3R, 1'S) | KTU-3615A | > 10,000 | < 0.01 | Inactive |
| (1R, 3S, 1'S) | KTU-3615B | > 10,000 | < 0.01 | Inactive |
Table 2: Resistance Profile (Wild Type vs. Mutant)
Impact of Val75Met mutation on carpropamid sensitivity.
| Strain Genotype | SD Enzyme Variant | Carpropamid | Resistance Factor |
| Wild Type | Native | 0.3 | 1x |
| MBI-D Resistant | Val75Met | > 60.0 | > 200x |
Mechanism of Failure Diagram
Figure 2: The cascade of failure initiated by carpropamid.[2][6] The biochemical block translates directly into a biomechanical failure of the infection mechanism.
References
-
Cryogenic X-ray crystal structure analysis for the complex of scytalone dehydratase of a rice blast fungus and its tight-binding inhibitor, carpropamid . Biochemistry. [Link]
-
Enzymatic Characterization of Scytalone Dehydratase Val75Met Variant Found in Melanin Biosynthesis Dehydratase Inhibitor (MBI-D) Resistant Strains . Bioscience, Biotechnology, and Biochemistry. [Link]
-
Differential Inhibition of a Melanin Biosynthetic Enzyme Scytalone Dehydratase by Carpropamid and Its Isomers . Journal of Pesticide Science. [Link][4]
-
Biosynthesis and biological function of secondary metabolites of the rice blast fungus Pyricularia oryzae . Journal of Industrial Microbiology and Biotechnology. [Link]
-
Carpropamid: A rice fungicide with two modes of action . Pflanzenschutz-Nachrichten Bayer. [Link]
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